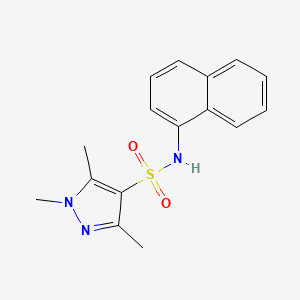
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone, also known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in many cellular processes, including proliferation, differentiation, and apoptosis. DPI has been widely used in scientific research to investigate the role of PKC in various cellular processes.
Wirkmechanismus
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activation.
Biochemical and Physiological Effects:
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit insulin secretion and glucose metabolism in pancreatic beta cells. (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has been used to study the role of PKC in cardiac function and the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments is its high potency and specificity for PKC inhibition. This allows researchers to investigate the role of PKC in various cellular processes with a high degree of precision. However, (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
Future research using (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone could investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies could investigate the role of PKC in other cellular processes and the potential use of (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone in these areas. Finally, the development of new and more potent PKC inhibitors could lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone involves the condensation of 4-methyl-1H-indole-2,3-dione with 3,5-dihydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then reduced to the corresponding alcohol and subsequently oxidized to (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has also been used to study the role of PKC in insulin secretion and glucose metabolism.
Eigenschaften
IUPAC Name |
(3,5-dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-3-2-4-15-14(10)5-6-17(15)16(20)11-7-12(18)9-13(19)8-11/h2-4,7-9,18-19H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDHLXYVXXFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)


![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)
